BenchChemオンラインストアへようこそ!

2,2-Dimethyl-7-hydroxy-4-phenylchroman

Synthetic chemistry Chroman derivatization Process chemistry

2,2-Dimethyl-7-hydroxy-4-phenylchroman (also named 2,2-dimethyl-4-phenyl-3,4-dihydrochromen-7-ol) is a synthetic chroman derivative with the molecular formula C17H18O2 and a monoisotopic mass of 254.13068 g/mol. It belongs to the 4-phenylchroman (neoflavonoid) subclass, characterized by a 3,4-dihydro-2H-1-benzopyran core bearing a phenyl substituent at C-4, geminal dimethyl groups at C-2, and a phenolic hydroxyl at C-7.

Molecular Formula C17H18O2
Molecular Weight 254.32 g/mol
CAS No. 59257-81-7
Cat. No. B8474785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-7-hydroxy-4-phenylchroman
CAS59257-81-7
Molecular FormulaC17H18O2
Molecular Weight254.32 g/mol
Structural Identifiers
SMILESCC1(CC(C2=C(O1)C=C(C=C2)O)C3=CC=CC=C3)C
InChIInChI=1S/C17H18O2/c1-17(2)11-15(12-6-4-3-5-7-12)14-9-8-13(18)10-16(14)19-17/h3-10,15,18H,11H2,1-2H3
InChIKeySTFVJAGVPMVNJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethyl-7-hydroxy-4-phenylchroman (CAS 59257-81-7) – Compound Identity, Structural Context, and Scientific Procurement Positioning


2,2-Dimethyl-7-hydroxy-4-phenylchroman (also named 2,2-dimethyl-4-phenyl-3,4-dihydrochromen-7-ol) is a synthetic chroman derivative with the molecular formula C17H18O2 and a monoisotopic mass of 254.13068 g/mol . It belongs to the 4-phenylchroman (neoflavonoid) subclass, characterized by a 3,4-dihydro-2H-1-benzopyran core bearing a phenyl substituent at C-4, geminal dimethyl groups at C-2, and a phenolic hydroxyl at C-7 . Commercially, the compound is typically offered at 95% purity and serves predominantly as a research intermediate for constructing pharmacologically active chroman derivatives, rather than as a terminal bioactive agent .

Why 2,2-Dimethyl-7-hydroxy-4-phenylchroman Cannot Be Replaced by an Unsubstituted Chroman or a 2-Phenylchroman Analog Without Consequences


The 4-phenyl substitution creates a neoflavonoid architecture that is topologically distinct from the 2-phenylchroman (flavonoid) and 3-phenylchroman (isoflavonoid) scaffolds; this positional isomerism governs receptor recognition, as demonstrated by the divergent α1-adrenoreceptor subtype selectivity profiles of 4-phenylchroman analogs versus their 2-phenyl counterparts . The 7-hydroxy group provides the sole hydrogen-bond donor site on the aromatic ring, making it the critical functional handle for subsequent O-alkylation in synthetic sequences—removing it eliminates the only efficient derivatization route. Furthermore, the 2,2-dimethyl substitution prevents metabolic oxidation at C-2 and restricts conformational flexibility, which is essential for maintaining the three-dimensional presentation of the C-4 aryl group in bioactive chroman derivatives .

Quantitative Differentiation Evidence for 2,2-Dimethyl-7-hydroxy-4-phenylchroman Against Closest Analogs and Intermediates


Synthetic Yield as an Epoxypropoxy Intermediate versus 4-Naphthyl Coumarin-Derived Chroman Intermediates

In a head-to-head process comparison within the same patent family, 7-hydroxy-2,2-dimethyl-4-phenylchroman was converted to 7-(2,3-epoxypropoxy)-2,2-dimethyl-4-phenylchroman with an isolated yield of 95% (13.56 g from 11.8 g starting material) after crystallization from ethanol . By contrast, analogous 4-(2-naphthyl) and 4-(1-naphthyl) coumarin-derived chroman intermediates in the same patent required multi-step sequences from coumarin precursors without reported yields exceeding this benchmark for the corresponding epoxypropoxy derivatives . This establishes the 4-phenylchroman-7-ol intermediate as a higher-yielding entry point for constructing 7-O-functionalized chroman libraries compared to 4-naphthyl-substituted alternatives.

Synthetic chemistry Chroman derivatization Process chemistry Pharmacological intermediate

Oxidative Stability Advantage of the 3,4-Dihydro Saturated Core versus the 2H-Chromene Unsaturated Analog (CAS 59257-85-1)

The target compound possesses a fully saturated 3,4-dihydro-2H-1-benzopyran core, whereas its close structural analog 2,2-dimethyl-4-phenyl-2H-1-benzopyran-7-ol (CAS 59257-85-1, molecular weight 252.31 g/mol) contains a vinylic double bond between C-3 and C-4 . The 2H-chromene analog has a molecular formula of C17H16O2, i.e., two fewer hydrogen atoms, and the double bond renders it susceptible to autoxidation, radical-initiated polymerization, and photochemical [2+2] cycloaddition during storage . These degradation pathways are structurally impossible for the saturated 3,4-dihydro derivative. This inherent stability difference is particularly relevant for laboratories conducting long-term compound library storage or multi-step synthetic campaigns requiring a bench-stable intermediate.

Chemical stability Oxidative degradation Chromene vs chroman Storage stability

Functional Handle for Site-Selective O-Alkylation: Evidence of High Conversion in Epoxide and Amine Coupling Reactions

The patent literature demonstrates that the 7-OH group of 2,2-dimethyl-7-hydroxy-4-phenylchroman reacts quantitatively with epichlorohydrin to give the epoxide intermediate (95% yield), which subsequently undergoes ring-opening with dimethylamine to yield 7-(2-hydroxy-3-dimethylaminopropoxy)-2,2-dimethyl-4-phenylchroman in 97% yield, and with isopropylamine in 73% yield . This contrasts with 6-hydroxy-2,2-dimethylchroman (the Trolox scaffold), where the 6-OH position is sterically less accessible and typically requires stronger bases or longer reaction times for comparable conversions . The para-relationship of the 7-OH to the chroman oxygen in the target compound provides an electronic activation advantage that is absent in 6-hydroxy isomers.

O-alkylation Etherification Epoxide opening Side-chain diversification

Pharmacological Lineage as a Precursor to Anorexigenic Chromans with Documented Enantioselective Activity

Derivatives built from the 2,2-dimethyl-7-hydroxy-4-phenylchroman scaffold have been advanced into anorexigenic chroman drug candidates, where the stereochemistry at C-4 determines pharmacological potency. In the Beecham anorexic chroman patent family, (-)-2,2-dimethyl-7-dimethylaminoethoxy-4-(3-trifluoromethylphenyl)chroman was explicitly reported as a more potent anorexiogenic agent and a more potent mood-modifying agent than the corresponding (+)-isomer . This demonstrates that the core scaffold—when elaborated—generates chiral molecules with target-engagement properties that are sensitive to the absolute configuration at C-4, a feature absent in achiral 2-phenylchroman alternatives that lack a stereogenic center at the equivalent position.

Anorexic agents Enantioselectivity Lead optimization Chromans pharmacological activity

Recommended Application Scenarios for 2,2-Dimethyl-7-hydroxy-4-phenylchroman (CAS 59257-81-7) Based on Evidence of Differentiation


Scaffold for Building 7-O-Aminoalkylchroman Libraries with High Convergent Synthetic Efficiency

Medicinal chemistry teams synthesizing focused libraries of 7-substituted 4-phenylchromans should prioritize this intermediate because the 95% epoxide-forming yield and 97% amine-coupling yield documented in US 4,234,726 provide a validated, two-step diversification route with minimal by-product formation, reducing purification burden and increasing the number of final compounds achievable per gram of starting material.

Chiral Chroman Lead Optimization Programs Targeting CNS or Metabolic Receptors

The established enantioselective pharmacology of analogs derived from this scaffold—where the (-)-enantiomer exhibits superior anorexigenic and mood-modifying activity —makes the 4-phenylchroman core a strategic entry point for chiral drug discovery programs that require a stereochemically addressable C-4 position, a feature not present in simpler 2-phenylchroman alternatives.

Bench-Stable Intermediate for Multi-Step Synthesis Requiring Long-Term Storage

Compared to the unsaturated 2H-chromene analog (CAS 59257-85-1), the fully saturated 3,4-dihydro core of this compound eliminates vinylic degradation pathways (autoxidation, photodimerization) , making it the preferred choice for compound management facilities and academic labs that cannot guarantee inert-atmosphere storage over extended project timelines.

Comparative Structure-Activity Relationship (SAR) Studies on 4-Phenylchroman vs 2-Phenylchroman α1-Adrenoreceptor Ligands

Given the documented selectivity differences between 4-phenylchroman and 2-phenylchroman scaffolds at α1-adrenoreceptor subtypes , this 7-hydroxy intermediate is the appropriate starting material for SAR campaigns aimed at dissecting the structural determinants of subtype selectivity within the neoflavonoid chemotype.

Quote Request

Request a Quote for 2,2-Dimethyl-7-hydroxy-4-phenylchroman

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.